molecular formula C18H14ClN3O2 B2872693 (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1257552-36-5

(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2872693
CAS No.: 1257552-36-5
M. Wt: 339.78
InChI Key: ITDZODWKLWOECY-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group linked via a methanone bridge to a 3-substituted azetidine (4-membered nitrogen-containing ring). The azetidine is further functionalized with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(2-chlorophenyl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18(23)22-10-13(11-22)17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDZODWKLWOECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Oxadiazole Hybrids
Compound Name Key Structural Differences Molecular Weight Biological/Pharmacological Notes Reference
(2-Fluorophenyl)(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone 2-Fluorophenyl replaces 2-chlorophenyl; benzyl substitutes phenyl on oxadiazole 365.36 g/mol Not explicitly reported; fluorophenyl may alter electronic properties
(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone Pyrrolidine (5-membered) vs. azetidine; triazole linker added; 4-chlorophenyl positional isomer 414.83 g/mol Triazole may enhance metal-binding or π-stacking
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) Pyrrolidine replaces azetidine; carboxamide linker instead of methanone 398.83 g/mol Reduced xL3 motility (>70%); coiled larval phenotype

Key Observations :

  • Substituent position : 2-Chlorophenyl vs. 4-chlorophenyl alters steric and electronic interactions; 2-substitution may improve binding in hydrophobic pockets .
  • Linker groups: Methanone bridges (target compound) vs.
Analogues with 1,2,4-Oxadiazole Motifs in Drug Development
  • Prenoxdiazine: Contains 1,2,4-oxadiazole but lacks azetidine; used as a cough suppressant. Highlights the oxadiazole’s role in respiratory therapeutics .
  • ST-1426 (N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide) : Oxadiazole linked to acrylamide for covalent receptor labeling. Demonstrates the oxadiazole’s utility in probe design and target engagement studies .
  • Proxazole : 1,2,4-Oxadiazole with diethylamine side chain; treats gastrointestinal disorders. Emphasizes the scaffold’s versatility across therapeutic areas .

Biological Activity

The compound (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , identified by its CAS number 1257552-36-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C18H14ClN3O2
  • Molecular Weight : 339.77 g/mol
  • Purity : ≥98% .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µM
Escherichia coli70 µM
Pseudomonas aeruginosaNot determined

The activity against Staphylococcus aureus suggests potential for treating infections caused by this pathogen, particularly in light of rising antibiotic resistance .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of oxadiazole derivatives demonstrated that the compound significantly reduced inflammation in vivo. The study utilized a murine model to assess the compound's efficacy.

Case Study: In Vivo Anti-inflammatory Effects
In a controlled experiment, mice treated with the compound showed a marked decrease in paw edema compared to the control group. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a promising therapeutic avenue for inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its potential against various cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)25 µM
HeLa (Cervical Cancer)30 µM
A549 (Lung Cancer)35 µM

The IC50 values indicate that the compound exhibits cytotoxic effects on these cancer cell lines, suggesting it may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins involved in inflammation and cell proliferation.

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